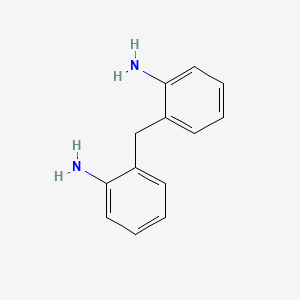

2,2'-Methylenedianiline

描述

Isomeric Forms and Research Focus: 2,2'-Methylenedianiline (2,2'-MDA) within the Methylenedianiline Isomer Landscape

Methylenedianiline (MDA) exists in several isomeric forms, which are compounds that share the same molecular formula but differ in the arrangement of atoms in their chemical structure. cdc.gov The primary isomers of methylenedianiline include this compound (2,2'-MDA), 2,4'-methylenedianiline (B31333) (2,4'-MDA), and 4,4'-methylenedianiline (B154101) (4,4'-MDA). nih.govresearchgate.net While 4,4'-MDA is the most widely produced isomer for industrial applications, particularly in the synthesis of polyurethanes, 2,2'-MDA and other isomers like 2,4'-MDA are primarily produced on a smaller scale for research purposes. cdc.govcdc.govnih.gov

The focus of academic research often differs from that of industrial production. While industrial efforts are concentrated on the large-scale synthesis and application of 4,4'-MDA, academic inquiry delves into the unique properties and potential applications of the less common isomers like 2,2'-MDA. cdc.govsmolecule.com Research has explored the distinct characteristics of these isomers, such as their stability and reactivity. For instance, studies have shown that 4,4'-MDA is significantly more stable than both 2,2'-MDA and 2,4'-MDA. acs.org This difference in stability is a key area of investigation in understanding the chemical behavior of methylenedianiline isomers.

Table 1: Comparison of Methylenedianiline Isomers

| Isomer | Primary Use | Scale of Production | Key Research Focus |

| This compound (2,2'-MDA) | Research chemical cdc.govcdc.govnih.gov | Small scale cdc.govcdc.govnih.gov | Polymer synthesis, unique properties smolecule.comnasa.gov |

| 2,4'-Methylenedianiline (2,4'-MDA) | Research chemical cdc.govcdc.govnih.gov | Small scale cdc.govcdc.govnih.gov | Comparison with other isomers nih.gov |

| 4,4'-Methylenedianiline (4,4'-MDA) | Industrial production of polyurethanes cdc.govnih.gov | Large scale cdc.gov | Industrial applications, stability acs.org |

Rationale for Comprehensive Academic Inquiry into this compound

The academic interest in this compound stems from its role as a precursor in the synthesis of high-performance polymers, particularly polyimides. smolecule.com These polymers exhibit exceptional thermal stability, mechanical strength, and electrical insulating properties, making them valuable for advanced materials research in fields like aerospace and electronics. smolecule.com The specific structure of 2,2'-MDA, with its ortho-substituted amino groups, influences the architecture and properties of the resulting polymers in ways that differ from its isomers.

Furthermore, the study of 2,2'-MDA contributes to a broader understanding of structure-property relationships in aromatic diamines. By comparing the chemical and physical behaviors of the various MDA isomers, researchers can gain insights into how the positioning of the amino groups on the aromatic rings affects reactivity, polymerization, and the final characteristics of the polymers formed. nasa.gov This comparative approach is crucial for the rational design of new materials with tailored properties.

Environmental research also provides a rationale for the study of 2,2'-MDA. Investigating its behavior, transport, and degradation in the environment helps in assessing its potential ecological impact. smolecule.com Understanding the biodegradation pathways of 2,2'-MDA is essential for developing strategies to mitigate any potential environmental contamination. smolecule.com

Historical Context of this compound in Research and Development

Historically, the synthesis of methylenedianiline has been a cornerstone of the polymer industry. The primary method involves the acid-catalyzed condensation of aniline (B41778) with formaldehyde (B43269). researchgate.nettum.de This reaction typically produces a mixture of isomers, from which the desired isomer, often 4,4'-MDA for industrial purposes, is isolated. smolecule.com The less common isomers, including 2,2'-MDA, were initially byproducts of this process.

Over time, researchers began to investigate the properties of these other isomers, leading to dedicated synthesis and characterization efforts for compounds like 2,2'-MDA. nasa.gov Early research, such as that conducted under NASA grants in the 1970s, focused on the synthesis of 2,2'-MDA and its use as a monomer for creating thermally-stable polyimides. nasa.gov These studies aimed to develop polymers with improved processability, such as lower glass transition temperatures or solubility in certain solvents. nasa.gov

The development of advanced analytical techniques, such as ion mobility-mass spectrometry and tandem mass spectrometry, has further propelled the research on 2,2'-MDA. nih.gov These methods allow for detailed structural characterization and differentiation of the MDA isomers, providing deeper insights into their fragmentation mechanisms and chemical behavior. nih.gov This ongoing research continues to build upon the foundational work of earlier decades, expanding our understanding of this important class of chemical compounds.

Table 2: Timeline of Key Research and Development Milestones for Methylenedianiline

| Period | Development | Significance |

| Mid-20th Century | Industrial production of MDA via aniline and formaldehyde condensation. tum.de | Established the foundation for polyurethane production, with 4,4'-MDA as the primary product. tum.de |

| 1970s | Academic research into less common isomers like 2,2'-MDA for polyimide synthesis. nasa.gov | Explored new applications for MDA isomers beyond polyurethanes, focusing on high-performance polymers. nasa.gov |

| Late 20th/Early 21st Century | Application of advanced analytical techniques to study MDA isomers. nih.gov | Enabled detailed structural characterization and a deeper understanding of isomer-specific properties. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-[(2-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOAJUTRVTYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064413 | |

| Record name | 2,2'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-52-1 | |

| Record name | 2,2′-Methylenebis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,2'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Methylenedianiline

Advanced Synthetic Routes for 2,2'-Methylenedianiline Production

The industrial production of methylenedianiline (MDA) isomers is a cornerstone for the synthesis of polyurethanes. tum.de The primary method involves the acid-catalyzed condensation of aniline (B41778) with formaldehyde (B43269). tum.de This reaction typically yields a mixture of isomers, including this compound, 2,4'-Methylenedianiline (B31333), and 4,4'-Methylenedianiline (B154101), along with polymeric analogues. researchgate.net While the 4,4'-isomer is the most commercially significant, the selective synthesis of the 2,2'-isomer presents unique challenges and opportunities.

The fundamental chemistry for the synthesis of this compound involves the reaction of aniline with formaldehyde in the presence of an acid catalyst, typically hydrochloric acid. tum.de The reaction proceeds through the formation of N,N'-diphenylmethylenediamine, often referred to as "aminal," which then undergoes an acid-catalyzed rearrangement to form the various methylenedianiline isomers. tum.de

The general process can be outlined in the following steps:

Aminal Formation: Aniline and formaldehyde react to form N,N'-diphenylmethylenediamine. The use of excess aniline can influence the product distribution. google.com

Acid-Catalyzed Rearrangement: In the presence of a strong acid like hydrochloric acid, the aminal rearranges to form the different isomers of methylenedianiline. tum.de

While this process is widely used for the production of MDA mixtures, the selective synthesis of this compound is less common. One patented process describes the condensation of aniline and formaldehyde in the absence of acid catalysts to form a mixture of aminals. After removing water, this mixture is treated with a solid catalyst at controlled temperatures. This process yields a polyamine mixture where diaminodiphenylmethane is the major component, with the 2,2'-isomer being a minor component (around 2% or less). google.com

The optimization of reaction parameters is crucial for controlling the isomeric distribution and purity of the final methylenedianiline product. Key parameters that influence the reaction outcome include temperature, the molar ratio of reactants, and the type and concentration of the catalyst.

The reaction is typically initiated at temperatures between 60-80°C and then heated to 100-160°C to complete the rearrangement. tum.de The molar ratio of aniline to formaldehyde is a critical factor; using a smaller proportion of aniline to formaldehyde (less than 4 moles of aniline per mole of formaldehyde) can lead to the formation of undesirable N-methyl substituted by-products. google.com

| Parameter | Condition | Effect on 2,2'-MDA Yield/Purity | Reference |

|---|---|---|---|

| Aniline to Formaldehyde Molar Ratio | > 2:1 | Higher ratios of aniline to formaldehyde generally favor the formation of diamines over polymeric species. Specific optimization for the 2,2'-isomer is not well-documented, but a higher aniline concentration could potentially influence the isomeric distribution. | google.com |

| Temperature | Initial: 20-55°C, Final: 80-100°C | Stepwise temperature control can influence the completion of the benzylamine (B48309) formation and subsequent rearrangement, though specific impacts on the 2,2'-isomer yield are not detailed. | google.com |

| Catalyst | Solid acid catalysts (clays, zeolites) | These catalysts can offer higher selectivity for diaminodiphenylmethane over higher oligomers. However, the selectivity is predominantly for the 4,4' and 2,4' isomers. | google.com |

The use of solid acid catalysts, such as zeolites and clays, has been explored as an alternative to corrosive mineral acids like hydrochloric acid. tum.de These catalysts offer advantages in terms of reduced corrosion, easier separation, and potential for regeneration. tum.de Zeolites, with their well-defined pore structures and strong Brønsted acidity, are promising candidates. tum.de

However, research in this area has primarily focused on maximizing the yield of the 4,4'-isomer. Studies have shown that the catalytic performance of zeolites in MDA synthesis is influenced by their structure and aluminum concentration. researchgate.net While various zeolites like Y-type, β, and ZSM-5 have been investigated, the selective production of this compound remains a significant challenge. researchgate.net A catalyst containing Hf⁴⁺ and Zn²⁺ supported on silica-alumina has been found to be active and selective, leading to a high 4,4'–MDA/(2,2'–MDA+2,4'–MDA) isomer ratio, indicating that the formation of the 2,2'-isomer is suppressed with this catalytic system. researchgate.net

Derivatization and Functionalization of this compound for Research Applications

The presence of two primary amine groups makes this compound a versatile building block for the synthesis of more complex molecules for various research applications.

Azo compounds, characterized by the -N=N- functional group, are widely used as dyes and pigments. unb.ca The synthesis of azo dyes from aromatic amines is a well-established process involving diazotization followed by an azo coupling reaction. unb.ca

A general procedure for the synthesis of an azo dye from an aromatic amine involves the following steps:

Diazotization: The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. unb.ca

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aromatic amine. unb.ca

| Step | Reagents and Conditions | Expected Product |

|---|---|---|

| Diazotization of this compound | This compound, NaNO₂, HCl, 0-5°C | Bis(diazonium) salt of this compound |

| Azo Coupling | Bis(diazonium) salt, Coupling component (e.g., 2-naphthol, N,N-dimethylaniline), Basic or acidic conditions | Bis-azo ligand |

The acetylation of aromatic amines is a significant metabolic pathway and a common chemical modification. libretexts.org Acetylation can alter the biological activity and solubility of compounds. The reaction typically involves treating the amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or in an acidic medium. libretexts.org

A general procedure for the acetylation of an aniline derivative involves dissolving the aniline in water with hydrochloric acid, followed by the addition of acetic anhydride and a solution of sodium acetate (B1210297) to precipitate the acetanilide (B955) product. libretexts.org While studies on the metabolites of this compound and their subsequent modifications are scarce, it is known that a significant proportion of 4,4'-methylenedianiline is excreted as the N-acetylated compound. nih.gov This suggests that this compound would likely undergo a similar N-acetylation process.

Other potential amine-group modifications include N-alkylation and the formation of amides with various carboxylic acids, which can be achieved through standard synthetic protocols.

Isomer Control and Regioselectivity in Methylenedianiline Synthesis

The synthesis of methylenedianiline (MDA) through the acid-catalyzed condensation of aniline and formaldehyde is a cornerstone of the polyurethane industry. researchgate.netcdc.gov This reaction does not produce a single compound but rather a mixture of isomers and higher molecular weight oligomers. cdc.gov The primary isomers are 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA. researchgate.net The control of the isomeric ratio, or regioselectivity, is of paramount industrial importance because the distribution of these isomers in the MDA mixture fundamentally dictates the structural and mechanical properties of the final methylene (B1212753) diphenyl diisocyanate (MDI) and subsequent polyurethane products. researchgate.netbdmaee.net

The reaction typically proceeds in two main stages: an initial condensation reaction at a lower temperature (around 60-100°C) to form intermediates, followed by an acid-catalyzed rearrangement at a higher temperature (approximately 100-160°C) to yield the final MDA isomers. researchgate.net The regioselectivity is influenced by several key parameters, including the type of catalyst, reaction temperature, and the molar ratio of the reactants. researchgate.netsabtechmachine.com

Key Factors Influencing Isomer Distribution:

Catalyst: Traditionally, mineral acids like hydrochloric acid (HCl) are used in stoichiometric amounts. tum.de However, significant research has focused on replacing these with solid acid catalysts, such as zeolites and functionalized ionic liquids, to improve selectivity and create more environmentally benign processes. researchgate.nettum.deresearchgate.net The shape-selective nature of catalysts like zeolites can influence which isomers are preferentially formed. researchgate.net

Temperature: The rearrangement temperature is a critical control point. sabtechmachine.com Different reaction temperatures can be used to influence the final isomer content. For instance, a temperature-graded procedure, where the reaction is held at a lower temperature before being raised to a higher one, can be used to control the depletion of intermediates and the final isomer ratio. google.com

Aniline to Formaldehyde Ratio: The molar ratio of aniline to formaldehyde is another crucial variable. This ratio is typically maintained between 2 and 5. sabtechmachine.comresearchgate.net Adjusting this ratio can influence the extent of oligomerization and the relative yields of the diamine isomers. researchgate.net A higher ratio of aniline to formaldehyde generally favors the formation of diamines over higher polymers. researchgate.net

Research has demonstrated that these factors can be manipulated to target specific isomer distributions. While the 4,4'-isomer is often the most abundant for thermodynamic stability reasons, conditions can be tailored to increase the proportion of ortho-isomers (2,4'- and 2,2'-MDA). researchgate.netgoogle.com

The following table summarizes findings from various studies on the synthesis of MDA, illustrating the impact of different catalysts and reaction conditions on product selectivity.

| Catalyst | Aniline:Formaldehyde Molar Ratio | Reaction Temperature (°C) | Key Finding / Resulting Isomer Selectivity | Reference |

|---|---|---|---|---|

| Hydrochloric Acid (HCl) | 2-3 | Condensation: 50-80°C; Rearrangement: 90-150°C | Standard industrial process conditions; 4,4'-MDA is the predominant form. | sabtechmachine.com |

| SiO2@[HSO3-ppim]CF3SO3-I (Immobilized Ionic Liquid) | 4 | 80°C | Yield of 4,4'-MDA was 74.9% with a selectivity of 94.5%. | researchgate.net |

| H4SiW12O40@MIL-100(Fe) | 5 | 120°C | Yield of 4,4'-MDA was 81.6% with a selectivity of 79.2%. | researchgate.net |

| [HSO3-bmim]CF3SO3 (SImTf) (Ionic Liquid) | 5 | 80°C | Yield of 4,4'-MDA was 79.4% with a selectivity of 87.9%. | researchgate.net |

| Activated Shaped Catalyst Body (F 20, Degussa AG) | Not Specified | Staged: 6h at 50°C, then 4h at 130°C | Resulted in an MDA mixture with 14 m% ortho-isomer content. | google.com |

Analytical Chemistry and Characterization of 2,2 Methylenedianiline in Complex Matrices

Advanced Spectroscopic and Chromatographic Techniques for 2,2'-Methylenedianiline Analysis

The analysis of this compound often involves sophisticated analytical instrumentation to achieve the required levels of precision and accuracy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary chromatographic techniques utilized for the separation and quantification of this compound. The choice of detector is critical and is often dictated by the sample matrix and the required sensitivity.

HPLC is a versatile and widely used technique for the analysis of aromatic amines like this compound. It offers the advantage of analyzing thermally labile and non-volatile compounds without the need for derivatization.

High-Performance Liquid Chromatography coupled with an Ultraviolet (HPLC-UV) detector is a common method for the determination of aromatic amines. The principle of this technique relies on the absorption of UV light by the analyte at a specific wavelength. For aromatic amines, the UV detector typically shows the strongest signal at around 190 nm. nih.gov A reverse-phase HPLC method is often employed, where the separation is achieved on a nonpolar stationary phase with a polar mobile phase. nih.gov

Table 1: Representative Performance of HPLC-UV for Primary Aromatic Amine Analysis The following data is representative of the analysis of primary aromatic amines and is provided for illustrative purposes.

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection Wavelength | ~190 nm |

| Retention Time | Analyte-specific (e.g., Aniline (B41778): 4.94 min) nih.gov |

| Limit of Detection (LOD) | ~0.5 ng/mL chromatographyonline.comchromatographyonline.com |

| Limit of Quantification (LOQ) | ~2.0 ng/mL chromatographyonline.comchromatographyonline.com |

| Linearity (R²) | >0.999 nih.gov |

HPLC with electrochemical detection (HPLC-ED) offers a highly sensitive and selective alternative for the analysis of electroactive compounds such as aromatic amines. mdpi.com This technique measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. The selectivity of HPLC-ED can be enhanced by carefully selecting the applied potential, which can minimize interferences from the sample matrix. mdpi.com

For the related compound, 4,4'-Methylenedianiline (B154101), electrochemical detection has been shown to be approximately two orders of magnitude more sensitive than UV detection. cdc.gov While specific method parameters for this compound were not found in the reviewed literature, the general principles suggest that HPLC-ED would provide a robust method for its trace-level determination. The technique's high sensitivity allows for the analysis of low concentrations of analytes in complex matrices, often with minimal sample preparation. mdpi.com

Table 2: Comparative Detection Limits for Aromatic Amine Analysis The following data for 4,4'-Methylenedianiline is provided to illustrate the enhanced sensitivity of Electrochemical Detection over UV Detection.

| Analyte | Detection Method | Limit of Detection (LOD) |

| 4,4'-Methylenedianiline | HPLC-UV | 150 ng/mL cdc.gov |

| 4,4'-Methylenedianiline | HPLC-ED | 2-3 ng/mL cdc.gov |

Gas chromatography is another powerful technique for the separation and analysis of volatile and semi-volatile compounds. Due to the polar nature and relatively low volatility of this compound, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. cdc.gov

Gas Chromatography with an Electron Capture Detector (GC-ECD) is particularly sensitive to compounds containing electronegative atoms, such as halogens. researchgate.net Therefore, to analyze this compound using GC-ECD, a derivatization step is necessary to introduce halogen atoms into the molecule. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). cdc.gov These reagents react with the amine groups to form stable, halogenated derivatives that are highly responsive to the ECD.

The detection limit for 4,4'-methylenedianiline using GC-ECD has been reported to be in the range of 1-10 ng/mL. cdc.gov This level of sensitivity makes GC-ECD a suitable technique for trace analysis of derivatized this compound in various environmental and biological samples.

Table 3: Typical Performance Characteristics of GC-ECD for Derivatized Aromatic Amine Analysis The following data is based on the analysis of the related compound 4,4'-Methylenedianiline and is provided for illustrative purposes.

| Parameter | Value |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) cdc.gov |

| Column | Capillary GC Column |

| Detector | Electron Capture Detector (ECD) |

| Detection Limit | 1-10 ng/mL cdc.gov |

A Thermionic Specific Detector (TSD), also known as a Nitrogen-Phosphorus Detector (NPD), is a highly selective detector for compounds containing nitrogen or phosphorus. Since this compound is a nitrogen-containing compound, GC-NPD is an inherently suitable technique for its analysis. The TSD offers excellent sensitivity and selectivity, which is particularly advantageous when analyzing complex samples where matrix interferences can be a problem. nih.gov

The use of GC-NPD can often provide lower detection limits for nitrogen-containing compounds compared to a flame ionization detector (FID). For the analysis of 4,4'-methylenedianiline, the detection limit with a thermionic specific detector is noted to be about ten times higher than with electron capture detection, but it offers greater selectivity. cdc.gov In a study on the analysis of 48 pesticides using GC-NPD, the limits of detection were in the range of 0.1-2 µg/L, and the limits of quantification were between 0.33-6.6 µg/L, demonstrating the high sensitivity of this detector for nitrogen-containing analytes. nih.gov

Table 4: Representative Performance of GC-NPD for Nitrogen-Containing Compound Analysis The following data is based on the analysis of various nitrogen-containing compounds and is provided for illustrative purposes.

| Parameter | Value |

| Column | Capillary GC Column |

| Detector | Thermionic Specific Detector (NPD) |

| Limit of Detection (LOD) | 0.1-2 µg/L nih.gov |

| Limit of Quantification (LOQ) | 0.33-6.6 µg/L nih.gov |

| Linearity (R²) | >0.982 nih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for this compound Isomer Differentiation

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful analytical techniques for the structural characterization and differentiation of methylenedianiline (MDA) isomers, including this compound. nih.govnih.gov The specific ionization method employed significantly influences the resulting mass spectra.

Under electrospray ionization (ESI) conditions, the three primary two-ring MDA isomers (2,2'-, 2,4'-, and 4,4'-MDA) each form a unique protonated molecule, the [M+H]⁺ parent ion, at a mass-to-charge ratio (m/z) of 199 Da. nih.govnih.govresearchgate.net In contrast, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry generates three distinct precursor ions for each isomer: [M-H]⁺ (197 Da), [M•]⁺ (198 Da), and [M+H]⁺ (199 Da). nih.govacs.org The formation of the [M-H]⁺ and [M•]⁺ ions is a characteristic of the MALDI process and is not observed with ESI. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is crucial for differentiating the isomers by analyzing their unique fragmentation patterns. nih.gov While the fragmentation of the [M+H]⁺ parent ion (199 Da) for all isomers produces a characteristic signal at 106 Da, other fragments vary, allowing for differentiation. nih.govresearchgate.net For instance, analysis of the [M•]⁺ species shows that 4,4'-MDA produces a significantly greater amount of the 181 Da fragment, which is indicative of a para amino substitution. nih.gov Conversely, the 2,2'-MDA isomer is correlated with the formation of a 180 Da fragment, suggesting a link to the ortho-amino group position. nih.gov These distinct fragmentation pathways are fundamental to the specific identification of each regioisomer. nih.gov

| Isomer | Ionization Method | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) |

|---|---|---|---|

| 2,2'-MDA | ESI | 199 ([M+H]⁺) | 106 |

| 2,2'-MDA | MALDI | 197 ([M-H]⁺), 198 ([M•]⁺), 199 ([M+H]⁺) | 180 (from [M•]⁺) |

| 2,4'-MDA | ESI | 199 ([M+H]⁺) | 106 |

| 4,4'-MDA | ESI | 199 ([M+H]⁺) | 106 |

| 4,4'-MDA | MALDI | 197 ([M-H]⁺), 198 ([M•]⁺), 199 ([M+H]⁺) | 181 (from [M•]⁺) |

Ion Mobility-Mass Spectrometry (IM-MS) for Structural Elucidation of this compound Regioisomers

Ion Mobility-Mass Spectrometry (IM-MS) is a gas-phase electrophoretic technique that separates ions based on their size, shape, and charge, providing a dimension of separation beyond mass-to-charge ratio. nih.gov This capability makes it exceptionally well-suited for differentiating isomeric species such as the regioisomers of methylenedianiline. nih.govresearchgate.net By coupling ion mobility with mass spectrometry, it is possible to obtain collision cross section (CCS) values, which are a measure of the ion's rotationally averaged surface area and provide significant insight into the gas-phase conformation and stability of the isomers. acs.org

Studies utilizing IM-MS have successfully characterized and differentiated the 2,2'-, 2,4'-, and 4,4'-MDA isomers. acs.org The technique revealed distinct conformational structures for each isomer in the gas phase. 2,2'-MDA was found to generate a single conformation with a CCS value of 140 Ų. acs.org In contrast, 4,4'-MDA also formed one primary conformation, but with a larger CCS of 156 Ų. acs.org The 2,4'-MDA isomer exhibited more complex behavior, generating two distinct conformations with CCS values of both 140 Ų and 156 Ų. acs.org This multifaceted approach, combining IM-MS with computational modeling, allows for the connection of experimental CCS values with specific molecular structures, enabling unambiguous elucidation of regioisomers that may be difficult to distinguish using mass spectrometry alone. nih.govacs.org

| Regioisomer | Number of Conformations Observed | Collision Cross Section (CCS) Value (Ų) |

|---|---|---|

| This compound | 1 | 140 |

| 2,4'-Methylenedianiline (B31333) | 2 | 140 and 156 |

| 4,4'-Methylenedianiline | 1 | 156 |

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a critical step for the accurate analysis of this compound, particularly in complex matrices such as biological fluids or environmental samples. Standard procedures often involve an initial extraction step, followed by purification and fractionation. cdc.gov For biological samples like blood or urine, solid-phase extraction (SPE) using octadecyl bonded silica (B1680970) is an effective method for separating methylenedianiline from interfering components. cdc.gov

Chemical derivatization is a frequently employed strategy, especially when using gas chromatography (GC) for analysis. cdc.gov Due to the polar nature of the amine groups in the MDA molecule, direct GC analysis can lead to poor chromatographic performance, such as peak tailing. cdc.gov Derivatization converts the polar amine groups into less polar, more volatile species that are more amenable to GC separation. cdc.govyoutube.com Common derivatizing agents for this purpose include trifluoroacetic anhydride, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). cdc.gov For analysis using high-performance liquid chromatography (HPLC), derivatization may not be necessary. cdc.gov However, it can still be used to improve detection sensitivity; for instance, a related compound was derivatized using 3,5-dinitrobenzoyl chloride prior to HPLC analysis to enhance its detectability. nih.gov

Method Validation and Quality Assurance in this compound Analytical Procedures

Method validation is a fundamental requirement of quality assurance in analytical chemistry. researchgate.netresearchgate.net The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose. biopharminternational.comeuropa.eu For the analysis of this compound, this involves a systematic evaluation of the procedure's performance characteristics to ensure that it consistently produces reliable and accurate results. researchgate.net

The validation process assesses several key parameters, including detection and quantitation limits, accuracy, and precision. europa.eu Regulatory bodies and standardization agencies provide detailed guidelines on the characteristics to be considered during the validation of analytical methods. researchgate.net Adherence to these guidelines ensures that the analytical data generated are robust, reproducible, and fit for purpose, whether for workplace exposure monitoring, environmental assessment, or other applications. researchgate.net A comprehensive validation demonstrates the reliability of the entire analytical procedure, from sample preparation to final detection. researchgate.net

Detection Limits and Quantitation Limits in this compound Assays

The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics of an analytical method. researchgate.net The LOD is defined as the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy. researchgate.netddtjournal.net

For methylenedianiline, these limits vary significantly depending on the analytical instrumentation and methodology employed. High-performance liquid chromatography with UV detection (HPLC/UV) generally has a higher detection limit, around 150 ng/mL, although this can be lowered to the 0.4–8.0 ng/mL range through specialized techniques like pre-column derivatization and microliquid chromatography. cdc.gov Coupling HPLC with electrochemical detection provides greater sensitivity, with LODs typically in the 2–3 ng/mL range. cdc.gov Gas chromatography-mass spectrometry (GC/MS) methods can achieve detection limits between 1 and 10 ng/mL. cdc.gov For a related compound, 2,2'-dichloro-4,4'-methylenedianiline, an HPLC method with a diode array detector achieved an LOD of 7.9 ng/m³ and an LOQ of 23.8 ng/m³ for air samples. nih.gov

| Analytical Technique | Detection Limit Range |

|---|---|

| HPLC with UV Detection (Standard) | ~150 ng/mL |

| HPLC with UV Detection (Specialized) | 0.4 - 8.0 ng/mL |

| HPLC with Electrochemical Detection | 2 - 3 ng/mL |

| Gas Chromatography/Mass Spectrometry (GC/MS) | 1 - 10 ng/mL |

| Gas Chromatography/Electron Capture Detection (GC/ECD) | 1 - 10 ng/mL |

Accuracy and Precision in this compound Measurement

Accuracy and precision are two of the most important elements of method validation for quantitative chemical measurements. nih.gov Accuracy refers to the closeness of a measured value to the true or accepted value, while precision describes the closeness of individual measurements to each other, often expressed as a standard deviation or relative standard deviation. nih.govfda.gov

In the context of this compound analysis, ensuring both accuracy and precision is essential for the reliability of the results. Accuracy is typically determined by analyzing samples with a known concentration of the analyte and reporting the results as a percent recovery. europa.eu Precision is evaluated by performing repeated analyses of the same sample to assess the variability of the measurements. fda.gov Factors that can negatively impact precision include inadequate chromatographic resolution of the analyte from matrix interferences, the use of uncalibrated equipment, or inconsistent sample handling. nih.gov Analytical methods developed for occupational hygiene applications are characterized by their good precision and accuracy, meeting the requirements of established standards. researchgate.net

Toxicological Research and Health Effects of 2,2 Methylenedianiline

Mechanisms of Toxicity of Methylenedianiline Isomers at the Cellular and Molecular Level

The toxicity of methylenedianiline (MDA) isomers, including 2,2'-methylenedianiline, is multifaceted, involving a range of cellular and molecular disruptions. Research has highlighted several key mechanisms through which these compounds exert their toxic effects.

Mitochondria are primary targets for a variety of chemical toxicants, and their dysfunction is a key element in cellular injury. nih.govnih.gov Environmental chemicals can accumulate in the mitochondria, leading to damage that manifests in several ways, including disruption of the electron transport chain, increased production of reactive oxygen species (ROS), and decreased ATP synthesis. nih.govmdpi.com

In the context of methylenedianiline, ultrastructural alterations in the mitochondria of biliary epithelial cells have been observed. nih.gov Specifically, exposure to 4,4'-methylenedianiline (B154101) has been shown to induce changes in mitochondrial membrane potential and ATP levels. nih.gov Damage to mitochondrial DNA (mtDNA) is a significant concern due to the limited repair capacity of mitochondria compared to the nucleus. nih.gov This damage can lead to a cascade of detrimental effects, ultimately resulting in cell death. nih.gov

Tight junctions are critical protein complexes that regulate the barrier function of epithelial tissues. researchgate.net The integrity of these junctions is essential for maintaining cellular polarity and controlling the passage of molecules between cells. researchgate.net

Studies have shown that methylenedianiline can impair the paracellular permeability of biliary epithelial cells. nih.gov Exposure to bile from methylenedianiline-treated rats led to a decrease in transepithelial resistance (TER) and a reduction in the charge selectivity of biliary epithelial cell tight junctions in vitro. nih.gov This suggests a direct effect of methylenedianiline or its metabolites on the components of tight junctions, leading to a compromised barrier function. nih.gov Research has demonstrated that the expression of tight junction proteins, such as occludin and claudin-5, can be significantly reduced by certain toxic insults. nih.gov

Many aromatic amines are recognized as potent mutagens and carcinogens. nih.gov Their genotoxicity often stems from the formation of covalent adducts with DNA. nih.gov These adducts can lead to mutations during DNA replication and initiate the process of carcinogenesis. nih.govnih.gov

The formation of DNA adducts is dependent on the chemical structure of the aromatic amine and its metabolic activation to electrophilic intermediates. nih.gov These reactive metabolites can then bind to nucleophilic sites on DNA bases. nih.gov The specific type of DNA adduct formed can influence the resulting mutational spectrum. nih.gov For instance, minor structural changes in the adduct can alter whether base substitution or frameshift mutations are induced. nih.gov Various analytical methods, including ³²P-postlabeling and mass spectrometry, are utilized to detect and quantify these DNA adducts in biological samples. nih.gov

The toxicity of aromatic amines is significantly influenced by their chemical structure. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to understand the molecular determinants of their carcinogenic and mutagenic properties. nih.govoup.com

For non-heterocyclic aromatic amines, carcinogenic potency has been linked to hydrophobicity, as well as electronic and steric properties. nih.gov These factors influence the metabolic transformation of the amines into reactive species. nih.gov QSAR models have shown that the carcinogenicity of these compounds is similar to their mutagenicity in Salmonella, suggesting a common mechanism of action. nih.gov In contrast, general toxicity is often primarily dependent on hydrophobicity, indicating a less specific mechanism. nih.gov The position and nature of substituents on the aromatic ring can greatly affect the biological activity of these compounds. mdpi.com For example, compounds with more than one amino group may have an increased probability of being carcinogenic with increasing hydrophobicity. oup.com

Organ-Specific Toxicity of Methylenedianiline Isomers

The liver is a primary target organ for the toxic effects of methylenedianiline isomers.

Exposure to methylenedianiline has been associated with acute liver injury in humans and animals. nih.govnih.gov Occupational exposure and accidental ingestion have led to outbreaks of toxic hepatitis. nih.govnih.gov

Animal studies, particularly in rats, have demonstrated that 4,4'-methylenedianiline induces hepatotoxicity. nih.gov Observed effects include increased serum alanine (B10760859) aminotransferase activity, elevated relative liver weight, cholestasis, biliary epithelial injury, bile duct necrosis, and periportal hepatocellular necrosis. nih.gov The earliest detectable change was identified as bile ductular necrosis. nih.gov

The proposed mechanisms for methylenedianiline-induced hepatotoxicity involve damage to both hepatocytes and biliary epithelial cells. nih.gov As discussed previously, methylenedianiline disrupts mitochondrial function and tight junction integrity in biliary epithelial cells. nih.gov This leads to increased paracellular permeability and contributes to cholestasis, a condition characterized by reduced bile flow. nih.gov The resulting accumulation of bile acids can cause further damage to liver cells.

Renal Effects Associated with Methylenedianiline Exposure

Research into the renal effects of methylenedianiline has been documented in both human and animal studies, primarily focusing on the 4,4'-isomer.

In humans, reports of adverse renal effects following oral exposure to 4,4'-MDA are limited and often confounded by the simultaneous ingestion of other chemicals. nih.gov In one case, a man who accidentally drank a solution containing 4,4'-MDA, potassium carbonate, and gamma-butyrolactone (B3396035) developed hematuria (blood in the urine) and glycosuria (sugar in the urine). nih.gov The presence of glycosuria without high blood sugar suggested renal tubular dysfunction. nih.gov Another instance involved a young man who consumed an alcoholic beverage contaminated with 4,4'-MDA and subsequently exhibited proteinuria (protein in the urine) and erythrocyturia (red blood cells in the urine). nih.gov

Animal studies have provided varied results regarding the nephrotoxicity of 4,4'-MDA. Several intermediate and chronic-duration studies in rats found no significant gross or histopathological changes in the kidneys or urinary bladder. nih.gov In contrast, long-term studies in mice revealed a high incidence of nephropathy. nih.gov

Table 1: Summary of Renal Effects in Animal Studies on 4,4'-Methylenedianiline

| Species | Duration | Effects Observed |

|---|---|---|

| Rat | Intermediate (8-40 weeks) | No gross or histopathological alterations reported in kidneys or urinary bladder. nih.gov |

| Mouse | Chronic (103 weeks) | High incidence of nephropathy; renal papilla mineralization. nih.gov |

Immunological and Lymphoreticular System Responses to Methylenedianiline

The immunological effects of methylenedianiline are primarily characterized by skin sensitization, with limited data on systemic responses.

In humans, dermal contact with 4,4'-MDA is known to have the potential to trigger allergic skin reactions. nih.gov For this compound specifically, safety data sheets classify it as a substance that may cause an allergic skin reaction. chemos.de

Animal research on the systemic immunological effects of 4,4'-MDA is not extensive. An acute oral study in rats reported extensive cytolysis (cell destruction) of cortical thymocytes, which are developing T-lymphocytes in the thymus. nih.govutmb.edu However, other studies of intermediate duration in rats found no histopathological changes in organs of the lymphoreticular system. nih.gov

Neurological Effects of Methylenedianiline

The available evidence on the neurological effects of methylenedianiline is very limited and suggests a low potential for neurotoxicity.

No studies were identified regarding neurological effects in humans following exposure to 4,4'-MDA. nih.gov Animal studies have also shown a lack of neurological effects. In both intermediate and chronic exposure studies, administration of 4,4'-MDA to rats and mice did not result in any gross or histopathological alterations in the brain, spinal cord, or sciatic nerve. nih.gov Based on this limited information, 4,4'-MDA is not considered to be a significant neurotoxicant. nih.gov There is no available data concerning the specific neurological effects of this compound.

Biomarkers of Exposure for Methylenedianiline

To assess human exposure to methylenedianiline, researchers rely on biomarkers, which are measurable indicators of the presence of a chemical in the body. The primary biomarkers used for methylenedianiline are its metabolites found in urine and its adducts with hemoglobin in the blood. nih.govnih.govnih.govnih.gov These biomarkers provide a more accurate measure of the internal dose than external environmental monitoring alone.

Urinary Metabolites of Methylenedianiline as Exposure Indicators

The analysis of urine for methylenedianiline and its metabolites is a common method for biological monitoring. nih.gov In occupational settings, the total amount of MDA (including the parent compound and its acetylated metabolites) in the urine is used as an indicator of recent exposure. nih.govnih.gov

The route of exposure can influence the timing of metabolite excretion. For exposure via inhalation, post-shift urine samples tend to have higher concentrations of MDA. nih.gov Conversely, for dermal exposure, which allows for slower absorption, urine samples taken before the next day's shift may show higher concentrations. nih.gov In studies with rats exposed to 4,4'-MDI (which is metabolized to 4,4'-MDA), both MDA and N-acetyl-MDA (AcMDA) were quantified in the urine. nih.gov

Hemoglobin Adducts as Biomarkers of Methylenedianiline Exposure

When methylenedianiline enters the body, its reactive metabolites can bind covalently to proteins like hemoglobin, forming adducts. nih.govnih.gov These hemoglobin adducts serve as effective biomarkers for several reasons: hemoglobin is abundant in the blood, the adducts are stable, and they reflect an integrated measure of exposure over the lifespan of a red blood cell (about 120 days in humans). acs.org

Research on rats exposed to 4,4'-MDI confirmed the presence of hemoglobin adducts of both 4,4'-MDA and its metabolite, AcMDA. nih.gov A significant adduct of 4,4'-MDA has been identified as a product of the reaction between a metabolite, formed through peroxidative oxidation, and the N-terminal valine amino acid of the hemoglobin protein. nih.govacs.org Studies have shown that the levels of these adducts reach a steady state after approximately three months of chronic exposure in rats, and their concentration correlates well with the amount of MDA found in the urine. nih.gov

Toxicological Assessment and Risk Characterization for this compound

The toxicological assessment and risk characterization for methylenedianiline are complicated by the significant disparity in available data between its isomers.

For This compound , the toxicological database is sparse. hpc-standards.com A chemical safety data sheet indicates that it causes skin and eye irritation and may lead to an allergic skin reaction. chemos.de However, the same assessment does not classify it as acutely toxic, carcinogenic, mutagenic, or as a reproductive toxicant. chemos.de It is also not classified as a specific target organ toxicant following single or repeated exposure. chemos.de The primary risks identified for this isomer are localized effects on the skin and eyes upon direct contact.

For 4,4'-Methylenedianiline , the risk characterization is more comprehensive. The liver is considered a primary target organ, with human exposures leading to jaundice and liver damage. cdc.gov Animal studies have also identified the thyroid as a potential target organ. nih.gov Toxicological assessments have established No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from animal data, which are used to derive health-based guidance values for human exposure. cdc.gov The presence of urinary metabolites and hemoglobin adducts confirms that 4,4'-MDA is bioavailable after exposure and can be systematically distributed in the body. nih.gov

Derivation of Minimal Risk Levels (MRLs) for Methylenedianiline Exposure

Minimal Risk Levels (MRLs) are estimates of daily human exposure to a substance that are unlikely to result in an appreciable risk of noncarcinogenic adverse health effects over a specified duration of exposure. cdc.gov These levels are developed by the Agency for Toxic Substances and Disease Registry (ATSDR) based on toxicological studies in animals and reports of human occupational exposure. nih.gov The derivation process involves identifying the most sensitive health endpoint from available data and applying uncertainty factors to the No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) to extrapolate to a safe level for humans. nih.gov MRLs are established for acute (14 days or less), intermediate (15-364 days), and chronic (365 days or more) exposure durations for oral and inhalation routes. cdc.gov

For 4,4'-Methylenedianiline, the ATSDR has derived MRLs for acute and intermediate duration oral exposure. cdc.gov The primary target organ for toxicity identified in numerous animal studies is the liver. nih.govcdc.gov

The MRL for acute oral exposure was based on studies demonstrating that 4,4'-Methylenedianiline is selectively toxic to the bile duct in rats. cdc.gov The MRL for intermediate oral exposure was also established based on hepatic (liver) effects observed in animal studies. cdc.gov No MRLs have been derived for inhalation exposure due to a lack of studies on carcinogenic or other health effects via this route. nih.govcdc.gov Similarly, appropriate methodology does not currently exist to develop MRLs for dermal exposure. cdc.gov

Below is a summary of the established MRLs for 4,4'-Methylenedianiline.

| Exposure Duration | Route | MRL Value | Basis (Health Effect) | Species |

| Acute (≤14 Days) | Oral | 0.2 mg/kg/day | Hepatic (Liver) | Rat |

| Intermediate (15-364 Days) | Oral | 0.08 mg/kg/day | Hepatic (Liver) | Rat |

| Data sourced from ATSDR, 2025. cdc.gov |

Carcinogenic Potential and Classification of Methylenedianiline Isomers

Animal studies, primarily involving oral administration in rats and mice, have provided sufficient evidence of carcinogenicity for the 4,4' isomer. nih.gov These studies have shown an increased incidence of tumors, particularly in the liver and thyroid gland. nih.gov For instance, long-term studies conducted by the National Toxicology Program (NTP) reported findings of thyroid follicular cell adenomas and carcinomas in rats, as well as liver neoplasms in mice. nih.gov

Based on the available evidence, primarily from animal studies, international agencies have classified the carcinogenic risk of 4,4'-Methylenedianiline. The International Agency for Research on Cancer (IARC) has classified 4,4'-Methylenedianiline in Group 2B. who.int This classification indicates that the agent is "possibly carcinogenic to humans," a category used when there is limited evidence of carcinogenicity in humans and less than sufficient evidence in experimental animals, or when there is inadequate evidence in humans but sufficient evidence in experimental animals. iiab.me

The carcinogenic classifications for 4,4'-Methylenedianiline are summarized in the table below.

| Agency | Classification | Description |

| International Agency for Research on Cancer (IARC) | Group 2B | Possibly carcinogenic to humans |

| Data sourced from IARC, 2018. who.int |

Genotoxicity studies have shown that 4,4'-methylenedianiline can form adducts with liver DNA in rats, indicating a potential mechanism for its carcinogenic action. nih.govresearchgate.net

Environmental Fate and Remediation of 2,2 Methylenedianiline Contamination

Environmental Distribution and Transport of Methylenedianiline Isomers

Once released into the environment, methylenedianiline partitions between air, water, and soil compartments based on its physicochemical properties. cdc.gov Its transport is significantly influenced by its tendency to bind to organic matter in soil and sediment. cdc.gov

Biodegradation is considered the primary degradation pathway for methylenedianiline in soil and water. cdc.gov The process involves the breakdown of the compound by microorganisms. While specific pathways for 2,2'-methylenedianiline are not well-documented, the degradation of aromatic amines like aniline (B41778) typically proceeds via oxidative deamination to form catechol. nih.gov This intermediate is then further metabolized through various acid intermediates to ultimately yield carbon dioxide. nih.gov

Estimated biodegradation half-lives for 4,4'-methylenedianiline (B154101) vary depending on the environmental compartment and the presence of oxygen. cdc.gov In aerobic (oxygen-present) environments, degradation is relatively rapid, while it proceeds more slowly under anaerobic (oxygen-absent) conditions. cdc.gov This suggests the compound will persist longer in deeper soil and sediments where oxygen is limited. cdc.gov

Estimated Biodegradation Half-Lives for 4,4'-Methylenedianiline

| Environmental Compartment | Condition | Estimated Half-Life | Source |

|---|---|---|---|

| Surface Water | Aerobic | 1–7 days | cdc.gov |

| Soil | Aerobic | 1–7 days | cdc.gov |

| Groundwater | - | 2–14 days | cdc.gov |

| Sediment/Soil | Anaerobic | 4–28 days | cdc.gov |

The movement of methylenedianiline in the environment is significantly retarded by its sorption to soil and sediment. cdc.gov The process is characteristic of aromatic amines and involves a two-step mechanism: an initial physical equilibrium between the aqueous phase and soil organic matter, followed by a slower, irreversible chemical reaction involving covalent binding to reactive sites in the humic material. researchgate.netnih.gov

The strength of this binding is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and less mobility. ucanr.edu Studies on 4,4'-MDA show that it sorbs more strongly under aerobic conditions compared to anaerobic ones and that the process is dependent on the soil's pH and organic matter content. researchgate.net Due to this strong binding, leaching from most soils is not considered a significant transport mechanism. cdc.gov

Soil Sorption Coefficients (Koc) for 4,4'-Methylenedianiline

| Soil Type | Condition | Reported Koc Value (mL/g) | Source |

|---|---|---|---|

| General Estimate | - | 174 | cdc.gov |

| Loam Soils | Aerobic | 5700 | - |

| Loam Soils | Anaerobic | 3800 | - |

Note: Higher Koc values indicate stronger sorption and lower mobility.

When released into the atmosphere, methylenedianiline is expected to exist in both vapor and particulate phases. cdc.gov The vapor-phase portion undergoes transformation primarily through reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov This reaction is relatively rapid, with an estimated atmospheric half-life of 1.6 hours for 4,4'-methylenedianiline. cdc.gov The portion of methylenedianiline that exists as particulate matter is removed from the atmosphere more slowly through wet and dry deposition (e.g., scavenging by rain and snow). cdc.gov

Advanced Remediation Technologies for Methylenedianiline-Contaminated Media

Due to the persistent and toxic nature of methylenedianiline, conventional wastewater treatment methods can be inefficient. researchgate.net This has led to the development of advanced remediation technologies designed to degrade recalcitrant organic compounds. researchgate.netnih.gov These technologies are particularly relevant for treating industrial effluents containing aniline and its derivatives. nih.gov

Advanced Oxidation Processes (AOPs) are a class of remediation technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). nih.govdtic.mil These radicals have a very high oxidation potential and can non-selectively break down a wide range of persistent organic pollutants into less harmful substances. nih.govdtic.milmdpi.com

Several types of AOPs have been successfully applied to the degradation of aniline and its derivatives, including:

Fenton and photo-Fenton oxidation: These processes use a combination of hydrogen peroxide (H2O2) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. researchgate.netresearchgate.netmdpi.com The reaction is enhanced by the presence of ultraviolet (UV) light in the photo-Fenton process. researchgate.netresearchgate.net

UV/H2O2: This method involves the photolysis of hydrogen peroxide with UV light to produce hydroxyl radicals. mdpi.com

Ozonation: This process uses ozone (O3), sometimes in combination with H2O2 or UV light, to oxidize contaminants.

AOPs are considered among the most effective and cost-efficient technologies for eliminating aniline derivatives from wastewater. researchgate.netnih.gov

The cornerstone of AOPs is the in-situ generation of hydroxyl radicals. mdpi.com In the widely used Fenton process, •OH is produced through the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide in an acidic medium. researchgate.netmdpi.com

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH researchgate.net

Reaction Rate Constants of Hydroxyl Radicals (•OH) with Aniline Derivatives

| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Source |

|---|---|---|

| 2,6-Dimethylaniline | 1.71 x 10¹⁰ | nih.gov |

| Dimethylamine (neutral form) | 3.3 x 10⁹ | nih.gov |

| Diethylamine (neutral form) | 4.9 x 10⁹ | nih.gov |

Note: These values illustrate the high reactivity of hydroxyl radicals with aniline-related structures. A higher rate constant signifies a faster reaction.

Advanced Oxidation Processes (AOPs) for Methylenedianiline Degradation

Application of AOPs in Wastewater Treatment for Methylenedianiline

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in wastewater through oxidation with highly reactive hydroxyl radicals (•OH) wikipedia.org. These processes are considered effective for the degradation of recalcitrant organic pollutants that are often resistant to conventional treatment methods mdpi.com. Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton-based processes (Fe²⁺/H₂O₂) wikipedia.orgmdpi.com.

The fundamental principle of AOPs involves the in-situ generation of hydroxyl radicals, which are powerful oxidizing agents capable of non-selectively degrading a wide range of organic compounds wikipedia.org. These radicals can break down complex molecules into simpler, less toxic substances, and ideally, complete mineralization to carbon dioxide, water, and inorganic ions mdpi.com. The effectiveness of AOPs is influenced by several factors, including the pH of the wastewater, the concentration of the oxidant, the intensity of UV radiation (where applicable), and the chemical structure of the target pollutant.

While AOPs have been successfully applied to treat various industrial wastewaters containing aromatic amines and other persistent organic pollutants, specific research detailing the application of AOPs for the degradation of this compound with comprehensive data on removal efficiencies, degradation pathways, and kinetic parameters is not extensively available in the reviewed literature. However, the general principles of AOPs suggest their potential applicability for the treatment of wastewater contaminated with this compound due to its aromatic amine structure. Further research is needed to establish optimal conditions and assess the economic feasibility of AOPs for the specific remediation of this compound.

Biological Treatment Methods for Methylenedianiline

Biological treatment methods offer an environmentally friendly and potentially cost-effective approach for the remediation of water contaminated with organic pollutants. These methods utilize microorganisms or their enzymes to break down hazardous substances into less harmful compounds.

One promising biological treatment for aromatic amines like this compound involves the use of enzymes. Research has demonstrated the efficacy of soybean peroxidase (SBP) in the enzymatic treatment of this compound (MDA) in the presence of hydrogen peroxide. The enzyme catalyzes the oxidative polymerization of MDA, leading to its removal from the aqueous solution.

A study on the enzymatic treatment of MDA revealed the following key findings:

Optimal pH: The optimal pH for the removal of MDA by SBP was found to be in the neutral to slightly acidic range.

Hydrogen Peroxide Concentration: The ratio of hydrogen peroxide to the substrate is a critical parameter. An optimal ratio ensures efficient enzyme activity without causing inactivation.

Enzyme Concentration: The concentration of SBP directly influences the rate of MDA removal. A minimum effective concentration is required to achieve a high percentage of removal.

Reaction Kinetics: The enzymatic degradation of MDA was found to follow Michaelis-Menten kinetics, which describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate.

The table below summarizes the kinetic parameters for the enzymatic degradation of this compound by soybean peroxidase.

| Parameter | Value | Unit |

| Michaelis-Menten Constant (Kм) | Value not specified in the provided search results | - |

| Maximum Reaction Velocity (Vmax) | Value not specified in the provided search results | - |

Data on the specific values for Kм and Vmax for this compound were not available in the provided search results.

In addition to enzymatic treatment, the use of microbial consortia for the bioremediation of aromatic amines has shown significant potential. Microbial consortia are mixed communities of microorganisms that can exhibit enhanced degradation capabilities compared to single strains due to synergistic interactions. While specific studies detailing the complete biodegradation of this compound by microbial consortia are limited, research on the degradation of other aromatic amines suggests that this approach could be viable. The development of a microbial consortium with the ability to use this compound as a source of carbon and energy could lead to a sustainable and effective bioremediation strategy.

Further research is necessary to isolate and characterize microbial strains or consortia capable of efficiently degrading this compound and to understand the metabolic pathways involved in its breakdown.

Applications and Industrial Relevance of 2,2 Methylenedianiline in Research Contexts

Role of 2,2'-Methylenedianiline in Polymer Chemistry Research

This compound (2,2'-MDA) is a significant aromatic diamine utilized in polymer science research to synthesize high-performance polymers and investigate the fundamental relationships between molecular architecture and material properties.

In the field of polymer chemistry, this compound serves as a crucial building block, or monomer, for the synthesis of polyimides and as a precursor for materials used in polyurethanes.

Polyimides: The most prevalent method for synthesizing polyimides using 2,2'-MDA is a "two-step" process. vt.eduvt.edu This classical route involves the reaction of a diamine, such as 2,2'-MDA, with a tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures. vt.edu This initial step yields a soluble intermediate polymer known as a poly(amic acid) or PAA. vt.edu The second step involves the cyclization of the poly(amic acid) through thermal or chemical treatment, which eliminates water and forms the stable imide ring structure characteristic of polyimides. vt.edu The selection of specific diamines and dianhydrides allows for the tailoring of the final polymer's properties. vt.edu

Polyurethanes: this compound is a precursor to methylene (B1212753) diphenyl diisocyanate (MDI), a foundational component in the synthesis of polyurethanes. nih.govresearchgate.net The industrial production of MDI involves the reaction of methylenedianiline isomers with phosgene. youtube.com The resulting MDI is then reacted with polyols (compounds with multiple hydroxyl groups) to form the urethane (B1682113) linkages that constitute the polyurethane polymer backbone. youtube.comrsc.org While the 4,4'- isomer of MDA is more commonly used for industrial-scale production of rigid polyurethane foams, the 2,2'- isomer is valuable in research for creating polymers with distinct properties. nih.govyoutube.comchemicalbook.com

| Target Polymer | Key Reactants Derived from or Including 2,2'-MDA | Co-Reactants |

|---|---|---|

| Polyimide | This compound (as the diamine) | Aromatic Tetracarboxylic Dianhydride (e.g., Pyromellitic dianhydride) |

| Polyurethane | 2,2'-Methylene diphenyl diisocyanate (MDI) (synthesized from 2,2'-MDA) | Polyol |

The specific isomeric structure of this compound plays a critical role in determining the final properties of the polymers derived from it. Unlike its linear counterpart, 4,4'-Methylenedianiline (B154101), the "ortho" placement of the amino groups in 2,2'-MDA introduces a significant kink or asymmetrical bend in the polymer chain. This non-linear molecular architecture directly influences the macroscopic properties of the resulting material.

Research into structure-property relationships shows that altering the position of the amine on the dianiline structure affects key thermal properties. For instance, moving the amine group away from the more linear 4,4' position can lead to a reduction in the glass transition temperature (Tg) of the resulting polymer. researchwithrowan.com

The bent structure of 2,2'-MDA disrupts the efficient packing of polymer chains, which in turn leads to:

Lower Crystallinity: The irregularity in the polymer backbone hinders the formation of highly ordered crystalline regions.

Potentially Lower Glass Transition Temperature (Tg): Compared to polymers made from the rigid and linear 4,4'-MDA, those from 2,2'-MDA may exhibit a lower Tg due to less restricted chain motion. researchwithrowan.com

Increased Solubility: The less-ordered arrangement of polymer chains can improve solubility in organic solvents, which is a significant advantage for processing.

Modified Mechanical Properties: The change in chain geometry affects properties such as tensile strength and modulus, creating materials with different performance characteristics than those derived from other MDA isomers.

| Property | Effect of using 2,2'-MDA (Bent Structure) | Effect of using 4,4'-MDA (Linear Structure) |

|---|---|---|

| Chain Packing | Disrupted, less efficient | Ordered, efficient |

| Crystallinity | Lower | Higher |

| Glass Transition Temp (Tg) | Generally Lower researchwithrowan.com | Generally Higher |

| Solubility | Generally Higher | Generally Lower |

This compound as a Research Chemical and Precursor

Beyond its direct use in synthesizing polymers, this compound is a valuable compound in broader chemical research and as an intermediate for producing other chemicals. chemicalbook.combiosynth.com It is classified as a research chemical intended for laboratory use. biosynth.comhpc-standards.com

As a precursor, 2,2'-MDA is a starting material for various chemical syntheses:

Methylene Diphenyl Diisocyanate (MDI): As previously noted, it is a precursor for the synthesis of 2,2'-MDI, which is a hard block component in the production of polyurethanes. nih.govresearchgate.net

Herbicides and Insecticides: The compound is a quinoline (B57606) derivative used in the synthesis of certain herbicides and insecticides. biosynth.com

Other Diamines: The general synthesis procedure for methylenedianiline, which involves reacting aniline (B41778) with formaldehyde (B43269) in the presence of an acid catalyst, also produces other isomers like 2,4'-MDA and 4,4'-MDA. chemicalbook.comresearchgate.net

In an analytical research context, purified 2,2'-MDA is studied to understand the fundamental properties of MDA isomers. Advanced techniques such as ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS) are used to characterize 2,2'-MDA and distinguish it from its 2,4'- and 4,4'- isomers. nih.govresearchgate.netnih.gov This type of research is crucial for developing methods to analyze industrial-grade MDA mixtures, which contain multiple isomers and larger multimeric species. nih.gov

| Product Category | Specific Product Example | Reference |

|---|---|---|

| Polymer Components | 2,2'-Methylene diphenyl diisocyanate (MDI) | nih.govresearchgate.net |

| Agrochemicals | Herbicides and Insecticides | biosynth.com |

| Analytical Standards | Isomer-specific standards for mass spectrometry | nih.govresearchgate.netnih.gov |

常见问题

Basic: What analytical methods are recommended for detecting 2,2'-methylenedianiline in biological samples?

Answer:

Detection in biological matrices (e.g., blood, urine) requires methods that address its heat-labile nature and low volatility. Common approaches include:

- HPLC with diode array detection (DAD): Samples are derivatized (e.g., using 3,5-dinitrobenzoyl chloride) to enhance sensitivity. This method achieves detection limits of ~0.1 µg/mL in air and biological fluids .

- Gas chromatography (GC): Requires derivatization (e.g., acetylation) to improve volatility. NIOSH Method 5024 uses GC with electron capture detection for workplace exposure monitoring .

- Sample preparation: Acid hydrolysis of urine or plasma to release conjugated metabolites, followed by solid-phase extraction and purification to minimize matrix interference .

Basic: How can researchers mitigate interference from co-eluting isomers (e.g., 4,4'-MDA) during chromatographic analysis?

Answer:

Isomer separation is critical due to structural similarities. Recommended strategies include:

- Mobile phase optimization: Use reversed-phase HPLC with acetonitrile/water gradients containing 0.1% trifluoroacetic acid to resolve 2,2'-, 2,4'-, and 4,4'-MDA isomers .

- Tandem mass spectrometry (UHPLC-MS/MS): Employ MRM transitions (e.g., m/z 199 → 106 for 2,2'-MDA) for specificity, achieving compliance with EU migration limits (≤10 µg/kg in food contact materials) .

- Ion-pair chromatography: Sodium dodecyl sulfate in the mobile phase enhances retention and resolution of polar metabolites .

Advanced: How do conflicting carcinogenicity data from rodent models inform risk assessment for 2,2'-MDA?

Answer:

Discrepancies arise from species-specific metabolic pathways and experimental design:

- Hepatocarcinogenicity in mice: Chronic exposure (21.3 mg/kg/day) induced hepatocellular adenomas (85% incidence in C3Hf/Bd mice) but lacked statistical significance in strain-matched controls .

- Thyroid tumors in rats: MDA dihydrochloride in drinking water caused follicular cell carcinomas (F344/N rats), suggesting chloride derivatives may enhance toxicity .

- Research gaps: Conduct comparative dose-response studies using in vitro mutagenicity assays (e.g., HPRT locus mutations in AHH-1 cells) and in vivo models with standardized isomer purity (>95%) to clarify mechanisms .

Advanced: What experimental approaches validate the environmental persistence of 2,2'-MDA in anaerobic sediment systems?

Answer:

Predicted half-lives (4–28 days in anaerobic soils) require validation through:

- Microcosm studies: Incubate ¹⁴C-labeled MDA with sediment/soil under controlled O₂ levels. Monitor degradation via LC-MS/MS and quantify bound residues using sequential solvent extraction .

- Humic substance binding assays: Use fluorescence quenching or equilibrium dialysis to measure MDA adsorption to organic matter, which reduces bioavailability .

- Field validation: Deploy passive samplers (e.g., POCIS) at contaminated sites to correlate lab-based biodegradation rates with real-world data .

Advanced: How can researchers resolve uncertainties in 2,2'-MDA toxicokinetics, particularly metabolite-mediated hepatotoxicity?

Answer:

Key methodologies include:

- Metabolite profiling: Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., N-hydroxylated derivatives) via high-resolution MS .

- Reactive intermediate trapping: Incubate MDA with glutathione (GSH) in vitro; detect GSH adducts (e.g., m/z 482.1) to confirm bioactivation pathways .

- PBPK modeling: Integrate in vitro metabolic constants (e.g., Vₘₐₓ, Kₘ) with tissue partition coefficients to predict hepatic burden across exposure routes .

Basic: What safety protocols are essential for handling 2,2'-MDA in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, respirators (NIOSH-approved N95), and Tyvek® suits to prevent dermal absorption, the primary exposure route .

- Ventilation: Use fume hoods with HEPA filters to capture airborne particulates (vapor pressure: 2.15×10⁻⁷ mmHg at 25°C) .

- Decontamination: Clean spills with 10% ethanol/water, followed by 0.1 M HCl to neutralize residual amine groups .

Advanced: What mechanistic studies elucidate endocrine-disrupting effects of 2,2'-MDA observed in animal models?

Answer:

- Adrenal hypertrophy assays: Treat ovariectomized rats with MDA (50 mg/kg/day for 14 days); measure corticosterone levels via ELISA and adrenal weight .

- Thyroid hormone disruption: Expose zebrafish embryos to MDA (1–100 µg/L); quantify T3/T4 levels and thyroid follicle histopathology .

- Transcriptomics: RNA-seq of liver tissue from exposed mice to identify dysregulated pathways (e.g., PPARγ, AhR) linked to endocrine disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。